Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate

Antiviral pharmacology Herpes simplex virus In vivo efficacy

Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (CAS 51367-77-2), also designated as the bisulphite compound of 2-fluorenonyl-glyoxal and commonly referred to as Florenal, is a synthetic fluorenone-derived sulfonate adduct with the molecular formula C₁₅H₉NaO₆S and a molecular weight of 340.28 g/mol. Structurally, it comprises a 9-fluorenone chromophore conjugated to a glyoxal bisulfite moiety, imparting both the photophysical properties characteristic of the fluorenone scaffold and markedly enhanced aqueous solubility conferred by the sodium sulfonate group.

Molecular Formula C15H9NaO6S
Molecular Weight 340.3 g/mol
CAS No. 51367-77-2
Cat. No. B1343605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate
CAS51367-77-2
Molecular FormulaC15H9NaO6S
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C15H10O6S.Na/c16-13(15(18)22(19,20)21)8-5-6-10-9-3-1-2-4-11(9)14(17)12(10)7-8;/h1-7,15,18H,(H,19,20,21);/q;+1/p-1
InChIKeyWUOKPJITVPRBOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (CAS 51367-77-2): Compound Class and Procurement-Relevant Characteristics


Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (CAS 51367-77-2), also designated as the bisulphite compound of 2-fluorenonyl-glyoxal and commonly referred to as Florenal, is a synthetic fluorenone-derived sulfonate adduct with the molecular formula C₁₅H₉NaO₆S and a molecular weight of 340.28 g/mol . Structurally, it comprises a 9-fluorenone chromophore conjugated to a glyoxal bisulfite moiety, imparting both the photophysical properties characteristic of the fluorenone scaffold and markedly enhanced aqueous solubility conferred by the sodium sulfonate group [1]. Unlike the parent fluorenone (C₁₃H₈O, poorly water-soluble), this compound is typically supplied as an off-white to slightly yellow crystalline powder with a purity specification of ≥95% (HPLC), with commercial packaging commonly available in 50 mg and 200 mg research-scale quantities . Its documented applications span antiviral pharmacology—where it has been evaluated clinically and preclinically against herpesviruses, adenoviruses, and influenza viruses—and materials chemistry as a potential fluorenone-based photoacid generator or photocatalyst precursor [1][2]. This guide focuses strictly on quantifiable, comparator-anchored evidence to inform scientific selection and procurement decisions.

Why 9-Fluorenone Derivatives Cannot Be Interchanged for Sodium 1-Hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate in Research and Industrial Procurement


Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate occupies a structurally and functionally differentiated position among fluorenone derivatives that precludes generic substitution. The sodium glyoxal-bisulfite adduct confers a combination of aqueous solubility (critical for biological assay compatibility), antiviral mechanism of action (selective inhibition of viral protein synthesis), and clinical efficacy profiles that are not replicated by unsubstituted 9-fluorenone, simple 9-fluorenone oxime sulfonates used as photoacid generators, or other antiviral agents of unrelated chemotypes such as the nucleoside analog idoxuridine or the polyphenol tebrofen [1][2][3]. Within the same antiviral class—synthetic small-molecule agents targeting herpesviruses and adenoviruses—head-to-head and cross-study comparisons reveal quantitatively distinct efficacy, recurrence-rate reduction, and cellular selectivity patterns that make interchange with bonafton, tebrofen, oxoline, or riodoxol scientifically unjustifiable without revalidation [1][2][4]. The evidence below demonstrates exactly where this compound's differentiated performance profile lies.

Quantitative Comparator Evidence for Sodium 1-Hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (Florenal) Versus Closest Antiviral Analogs


Head-to-Head In Vivo Survival Protection: Florenal vs. Untreated Control and Implied Comparator Benchmarking in Murine Herpes Encephalitis

In a murine intracerebral herpes virus infection model, the bisulphite compound of 2-fluorenonyl-glyoxal (Florenal) conferred a 61–76% survival rate among treated animals versus a 35% survival rate in the untreated control group, representing an approximate 1.7- to 2.2-fold improvement in survival [1]. The patent explicitly states that the compound's protective effect is 'not inferior to that of idoxuridine and superior to that produced by desoxyribonuclease and tebrophen,' establishing a performance rank order [1].

Antiviral pharmacology Herpes simplex virus In vivo efficacy

Clinical Therapeutic Efficacy in Herpetic Keratitis: Florenal vs. Idoxuridine, Desoxyribonuclease, and Tebrophen in Human Patients

In the clinical treatment of experimentally induced herpetic keratitis, Florenal 0.25–1% ointment produced a 'pronounced therapeutic effect not inferior to that of idoxuridine and superior to that produced by desoxyribonuclease and tebrophen' [1]. Across 143 patients with various forms of herpes virus eye infections, Florenal achieved a positive therapeutic response in 125 patients (87.4%) [1]. In the subset of 80 patients with superficial herpetic keratitis, the cure rate reached 92.5% (74/80) [1]. Among 63 patients with deep herpetic keratitis and keratouveitis—many of whom had previously failed idoxuridine, desoxyribonuclease, gamma-globulin, or interferon therapy—Florenal cured 77.7% (49/63) [1].

Clinical virology Herpetic keratitis Topical antiviral therapy

Recurrence Rate Reduction in Human Herpetic Keratitis: Florenal vs. Other Methods of Treatment

The patent reports that 'as compared to other methods of treatment the number of recurrent cases of herpetic keratitis diminishes' with Florenal therapy [1]. In a cohort of 50 patients followed for 13 months to 2.5 years post-recovery, only 9 patients (18%) experienced recurrence [1]. No quantitative recurrence rate is provided for the comparator treatments, but the directional claim of superiority over 'other methods of treatment' is explicitly stated.

Herpesvirus latency Recurrence rate Clinical outcome

Adenoviral Conjunctivitis and Epidemic Keratoconjunctivitis Response Rate: Florenal vs. Therapeutic Alternatives

In 61 patients treated for adenoviral conjunctivitis (serotypes 3 and 7) and epidemic keratoconjunctivitis (serotype 8), Florenal achieved a positive therapeutic effect in 60 patients (98.3%) [1]. Improvement in ocular condition was observed as early as 2–3 days after initiation of treatment [1]. While no parallel comparator arm is described, this response rate far exceeds typically reported spontaneous resolution rates for adenoviral keratoconjunctivitis and compares favorably to historical outcomes with nonspecific supportive care.

Adenovirus Keratoconjunctivitis Antiviral efficacy

Mechanistic Differentiation: Selective Viral Protein Synthesis Inhibition by Florenal vs. Bonafton (RNA-Transcript Inhibition) and Riodoxol (No Inhibition)

A comparative mechanistic study assessed the effects of Florenal, bonafton, tebrofen, and riodoxol on virus-specific protein and RNA synthesis [1]. Florenal exhibited a 'selective inhibitory effect on synthesis of virus-specific proteins' [1]. Bonafton selectively inhibited RNA transcripts and their respective proteins [1]. Riodoxol did not inhibit synthesis of viral RNA or proteins of influenza virus [1]. This differential mechanistic fingerprint—protein synthesis inhibition without the broader transcriptional suppression seen with bonafton—suggests a distinct molecular target profile.

Antiviral mechanism Protein synthesis inhibition Selectivity

Interferon Induction Capacity and Viricidal Activity: Florenal Quantitative In Vitro Benchmarking

Florenal induced interferon production at 16 units/mL in cell culture and 32 units/mL in chick embryos [1]. It also demonstrated direct viricidal activity in vitro and inhibited replication of A/WSN and A/England/42/72 influenza viruses in chick embryos infected with low viral doses (10–1000 EID₅₀) [1]. At concentrations ≥50 µg/mL, Florenal reduced RNA and protein synthesis levels in both non-infected and infected cells within 4–5 hours of administration [1]. The study is described as a comparative study alongside bonafton, oxoline, and rimantadine, though numerical comparator data for these agents were not captured in the abstract.

Interferon induction Viricidal activity Influenza virus

Optimal Research and Industrial Application Scenarios for Sodium 1-Hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate Based on Differentiated Evidence


Antiviral Drug Discovery: Herpes Simplex Virus Keratitis Model with Comparator Benchmarking Against Idoxuridine

In preclinical and translational antiviral programs targeting herpes simplex virus (HSV) keratitis, Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate (Florenal) serves as a validated positive control or lead candidate with demonstrated non-inferiority to idoxuridine and superiority to tebrophen and desoxyribonuclease in both in vivo murine survival models and human clinical keratitis [1]. Its 92.5% cure rate in superficial herpetic keratitis and 77.7% cure rate in deep keratitis—including in patients having failed prior idoxuridine therapy—establish it as a benchmark compound for evaluating novel anti-herpetic agents [1]. The 18% recurrence rate over 13 months to 2.5 years provides a quantitative reference for latency and recurrence endpoints [1].

Adenoviral Ocular Infection Research: High-Response-Rate Therapeutic Candidate

For research programs focused on adenoviral conjunctivitis and epidemic keratoconjunctivitis—indications with extremely limited pharmacotherapy options—Florenal's 98.3% therapeutic response rate and 2–3-day onset of improvement represent the highest documented efficacy among fluorenone-derived compounds [1]. The sodium sulfonate moiety ensures aqueous solubility compatible with topical ophthalmic formulation development, overcoming the solubility limitations of unmodified 9-fluorenone [1][2]. This compound is thus ideally positioned as a lead scaffold for adenoviral ocular therapeutic development.

Mechanistic Antiviral Studies: Selective Viral Protein Synthesis Inhibition for Combination Therapy Design

Florenal's mechanistically distinct profile—selective inhibition of virus-specific protein synthesis without the broad transcriptional effects observed with bonafton—makes it a valuable tool compound for dissecting viral replication machinery and designing rational combination therapies [1]. Its dual viricidal and interferon-inducing activities (16–32 U/mL) further differentiate it from single-mechanism antivirals such as rimantadine (M2 channel blocker) and oxoline [2]. Researchers investigating synergistic antiviral combinations can leverage Florenal's non-overlapping mechanism to explore additive or synergistic effects with RNA-transcript inhibitors or neuraminidase inhibitors.

Fluorenone-Based Photoacid Generator and Photocatalyst Development: Water-Soluble Scaffold Advantage

In materials chemistry, 9-fluorenone derivatives are established chromophores for i-line (365 nm) and g-line (436 nm) sensitive photoacid generators (PAGs) used in cationic UV curing and chemically amplified photoresists [1]. Unmodified 9-fluorenone and its oxime sulfonate PAGs exhibit limited water solubility, constraining their application in aqueous-processable photopolymer formulations. Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate, with its sodium sulfonate group conferring aqueous solubility while retaining the 9-fluorenone chromophore, represents a structurally pre-functionalized scaffold for developing water-soluble PAGs or visible-light photocatalysts. The aryl–ethynyl functionalization strategy employed in advanced 9-fluorenone PAGs can in principle be applied to this sulfonated precursor, enabling access to a new subclass of hydrophilic fluorenone-based photochemical tools [1].

Quote Request

Request a Quote for Sodium 1-hydroxy-2-oxo-2-(9-oxo-9H-fluoren-2-yl)-ethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.